2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-pyridin-3-yl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-11-9(12-8)7-2-1-3-10-4-7/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJLINNUQPJPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442676 | |
| Record name | AGN-PC-0N7UUZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279251-09-1 | |
| Record name | 2-(3-Pyridinyl)-1H-imidazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=279251-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0N7UUZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies Involving Pyridine and Aldehyde Synthons
Constructing the imidazole ring with pre-installed pyridinyl and aldehyde functionalities offers an alternative route. The Debus-Radziszewski reaction, which condenses a 1,2-diamine, a carbonyl compound, and an aldehyde, is a viable pathway. For instance, reacting pyridin-3-amine with glyoxal and a protected aldehyde synthon could yield the target molecule.
A related approach is illustrated in the synthesis of 1H-benzo[d]imidazole-2-carbaldehyde , where intramolecular cyclization of N²,N⁶-bis[2-(pyridin-2-ylamino)phenyl]pyridine-2,6-dicarboxamide under thermal conditions forms the benzimidazole core. Adapting this methodology, a pyridine-containing diamine could cyclize with a formyl-containing electrophile to generate 2-(pyridin-3-yl)-1H-imidazole-5-carbaldehyde.
Optimization Considerations
-
Catalysts : Acidic or basic conditions to facilitate cyclization.
-
Temperature : Elevated temperatures (80–120°C) to drive ring closure.
-
Protecting Groups : Temporary protection of the aldehyde moiety to prevent side reactions.
Oxidation of Hydroxymethyl Intermediates
Late-stage oxidation of a 5-hydroxymethylimidazole derivative provides a direct route to the aldehyde. In the catalytic oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde , a ruthenium complex ([Ru(bpbp)(pydic)]) and hydrogen peroxide (H₂O₂) achieve 85% conversion under mild conditions. Applying this method, 5-(hydroxymethyl)-2-(pyridin-3-yl)-1H-imidazole could be oxidized to the target aldehyde.
Reaction Parameters
-
Catalyst : [Ru(bpbp)(pydic)] (1 mol%)
-
Oxidant : H₂O₂ (3,000 equiv)
-
Temperature : 5°C to minimize over-oxidation to carboxylic acids .
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
*Estimated based on analogous reactions.
Spectroscopic Characterization and Validation
Critical to confirming the structure of this compound are ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
-
¹H NMR : A singlet for the aldehyde proton at δ 9.99–10.10 ppm , coupled with pyridinyl aromatic protons (δ 7.5–8.5 ppm).
-
¹³C NMR : A carbonyl signal at δ 177–180 ppm , alongside carbons from the imidazole and pyridine rings.
-
HRMS : A molecular ion peak matching the exact mass of C₉H₇N₃O (M⁺ = 173.0589).
Industrial and Pharmacological Implications
While the reviewed methods are laboratory-scale, scalability remains a challenge. Patent US20110028733A1 highlights the use of continuous hydrogenation and Grignard reactions for large-scale imidazole synthesis, suggesting potential adaptations for industrial production. Furthermore, the antifungal activity of imidazole aldehydes against Candida albicans underscores the pharmacological relevance of optimizing these synthetic routes.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group in 2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde is highly reactive and can participate in condensation reactions with nucleophiles such as amines. For example, primary amines may form imine derivatives via a Schiff base mechanism, analogous to protocols described for imidazo[1,2-a]pyridine derivatives . This reaction typically occurs under mild conditions, such as in ethanol or dichloromethane, with catalysts like hydrochloric acid or perchloric acid .
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Amine condensation | Primary amine, HCl (catalyst), ethanol | Imine derivatives |
| Isonitrile addition | Isocyanides, three-component systems | Heterocyclic derivatives |
Oxidation Reactions
The aldehyde group can be oxidized to a carboxylic acid using oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). For example, ruthenium-based catalysts (e.g., [Ru(bpbp)(pydic)]) have been shown to oxidize similar aldehydes to carbaldehydes under controlled conditions (50°C, 5 h) . This suggests potential applicability for functionalizing the compound into acidic derivatives.
Metal-Catalyzed C–H Activation
The pyridine and imidazole rings may undergo C–H activation under transition-metal catalysis. Copper or palladium catalysts could enable cross-coupling reactions (e.g., Suzuki or Heck) if halide substituents are introduced, though direct evidence for this compound is limited . For instance, Cu-catalyzed protocols for imidazo[1,2-a]pyridines involve C–H bond activation followed by cyclization .
Halogenation
Electrophilic aromatic substitution on the pyridine or imidazole rings is feasible. For example, bromination or chlorination under acidic conditions (e.g., Br₂ in H₂SO₄) could introduce halide substituents, enabling further functionalization .
Nucleophilic Addition
The carbonyl group in the aldehyde is susceptible to nucleophilic attack. Grignard reagents or hydride donors (e.g., NaBH₄) may add to the carbonyl, forming secondary alcohols or alkanes .
Key Research Findings
-
Condensation Efficiency : Metal-free protocols using HCl or perchloric acid enable high-yield condensation with aldehydes .
-
Oxidation Selectivity : Ruthenium catalysts achieve selective oxidation of aldehydes to carbaldehydes under optimized conditions (50°C, 5 h) .
-
C–H Activation : Copper catalysts facilitate direct C–H functionalization of pyridine derivatives, enabling synthesis of complex heterocycles .
-
Biological Relevance : Substituted imidazo[1,2-a]pyridines show cytotoxic activity, with IC₅₀ values ranging from <150 μM to 735 μM depending on substituents .
Scientific Research Applications
Synthesis of Derivatives
The compound serves as a versatile building block for synthesizing various imidazole derivatives. Its aldehyde functional group facilitates reactions with nucleophiles, allowing for the formation of more complex structures. For instance, it can react with amines to yield imidazole derivatives that exhibit enhanced biological properties. The synthesis often involves:
- Condensation Reactions : 2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde can undergo condensation with amines to form imine derivatives.
- Functionalization : The aldehyde group can be further modified through reduction or oxidation to create alcohols or carboxylic acids.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of imidazole derivatives, including those synthesized from this compound. For example, compounds derived from this precursor have shown activity against both Gram-positive and Gram-negative bacteria. Research indicates that these derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Compounds related to this compound have also been investigated for their anticancer properties. Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, including HeLa cells, by inhibiting key cellular processes such as geranylgeranylation, which is crucial for cancer cell proliferation .
Synthesis and Evaluation of Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of nitroimidazole hybrids incorporating the imidazole framework from this compound. These hybrids exhibited potent antibacterial activity, significantly outperforming traditional antibiotics against resistant strains .
Cytotoxicity Assessment
Another study focused on evaluating the cytotoxic effects of various derivatives on HeLa cells. The results indicated that some compounds derived from this compound had IC50 values below 150 µM, suggesting strong antiproliferative effects .
Data Table: Summary of Biological Activities
| Compound Derivative | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Nitroimidazole Hybrid | Antibacterial | Staphylococcus aureus | 32 mm inhibition zone |
| Imidazole Derivative A | Anticancer | HeLa Cells | <150 |
| Imidazole Derivative B | Anticancer | HeLa Cells | 386 - 735 |
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazole Carbaldehyde Derivatives
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Pyridinyl vs. Fluorophenyl Groups : Replacing the pyridin-3-yl group in the target compound with a 2-fluorophenyl group (as in ) increases molecular weight by 17 g/mol due to fluorine's atomic mass. The electron-withdrawing fluorine may enhance electrophilicity at the carbaldehyde position, influencing reactivity in condensation reactions.
- Indole and Benzannulated Derivatives : Compounds such as 3-(1-Pentyl-1H-imidazol-5-yl)-7-chloro-1H-indole (MW 300.78) and indole-methyl analogs exhibit significantly higher molecular weights due to bulky aromatic substituents. These groups likely improve lipophilicity, impacting membrane permeability in biological systems.
Biological Activity
2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring fused with an imidazole moiety, which is known for its broad spectrum of biological activities. The synthesis typically involves the condensation of pyridine derivatives with imidazole-5-carbaldehyde, utilizing various synthetic methodologies such as microwave-assisted synthesis or classical reflux methods.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study comparing various derivatives, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 12.5 |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound enhanced caspase-3 activity significantly, suggesting its role as a potential anticancer agent .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 10 | 50 |
| HepG2 | 8 | 45 |
3. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. Molecular docking studies demonstrated strong binding affinity to the viral main protease, indicating its potential as a therapeutic agent against COVID-19 .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anticancer Mechanism : Induces apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.
- Antiviral Mechanism : Inhibits viral replication by binding to the main protease of SARS-CoV-2, thus preventing viral maturation.
Case Studies and Research Findings
Several studies have focused on exploring the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A comparative analysis was conducted on several imidazole derivatives, revealing that those containing the pyridine moiety demonstrated superior antimicrobial activity compared to others .
- Cancer Cell Line Study : In a series of experiments, researchers treated MDA-MB-231 cells with varying concentrations of the compound, observing significant morphological changes and increased apoptosis rates at higher concentrations .
- In Silico Studies : Computational modeling has provided insights into the binding interactions between the compound and target proteins involved in viral replication processes, reinforcing its potential as an antiviral agent .
Q & A
Q. What are the standard synthetic routes for 2-(Pyridin-3-yl)-1H-imidazole-5-carbaldehyde?
A common method involves coupling pyridinecarboxyaldehyde derivatives with imidazole precursors under basic conditions. For example, a reaction between 2-fluoro-5-pyridinecarboxyaldehyde and imidazole in DMSO with potassium carbonate and cesium fluoride as catalysts yields imidazole-pyridine carbaldehydes after 18 hours at room temperature. Purification via preparative HPLC ensures product integrity . Analogous procedures for pyrazole-carbaldehydes suggest nucleophilic substitution with phenols under basic conditions (e.g., K₂CO₃) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Spectroscopic techniques are critical:
- IR spectroscopy identifies aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-H/N-H bonds.
- NMR (¹H and ¹³C) confirms proton environments (e.g., aldehyde proton at ~9.8 ppm, pyridyl/imidazole protons in aromatic regions).
- Elemental analysis validates purity by matching experimental and theoretical C/H/N/O percentages .
Q. What safety protocols are recommended for handling this compound?
Key precautions include:
- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill response : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers, away from ignition sources, at room temperature .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural analysis?
Use SHELX software (e.g., SHELXL/SHELXS) for high-resolution refinement. Challenges like twinning or weak diffraction can be addressed by:
Q. What role does this compound play in stabilizing protein-protein interactions (PPIs)?
As a heterocyclic aldehyde, it serves as a fragment in designing PPI stabilizers. Its pyridyl and imidazole moieties enable hydrogen bonding and π-π stacking with target proteins. For example, derivatives synthesized via Scheme 3 () can act as covalent inhibitors or allosteric modulators when functionalized with thiol-reactive groups (e.g., acrylamides) .
Q. How can reaction conditions be optimized to improve yield and selectivity?
Key variables include:
- Catalyst system : Cesium fluoride enhances nucleophilic substitution in DMSO .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve imidazole reactivity.
- Temperature : Room temperature minimizes side reactions (e.g., aldol condensation).
- Substrate ratios : A 1.1:1 molar ratio of imidazole to pyridinecarboxyaldehyde ensures complete conversion .
Q. What strategies mitigate challenges in characterizing tautomeric forms of this compound?
- Dynamic NMR : Monitor proton shifts under variable temperatures to detect tautomeric equilibria.
- X-ray crystallography : Resolve solid-state tautomerism via precise electron density maps.
- Computational modeling : DFT calculations predict stable tautomers and their relative energies .
Methodological Considerations
Q. How is this compound utilized in materials science (e.g., OLEDs)?
Its conjugated structure enables use as an electron-transport layer or emitter. For instance, phenanthroimidazole-pyridine derivatives (e.g., mPTPA) exhibit hybridized local and charge-transfer (HLCT) states, achieving high electroluminescence efficiency with low roll-off in blue OLEDs. Synthetic routes involve Suzuki coupling and imidazole cyclization .
Q. What analytical approaches differentiate regioisomers during synthesis?
Q. How do substituent variations impact biological activity?
- Electron-withdrawing groups (e.g., -F, -Br) enhance binding affinity to hydrophobic pockets.
- Polar groups (e.g., -OH, -NH₂) improve solubility and hydrogen-bonding interactions.
- Steric effects : Bulky substituents (e.g., aryl rings) can block off-target interactions. Bioactivity is validated via docking studies and enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
